molecular formula C28H23N3O B2478711 4-(1H-1,2,3-Benzotriazol-1-yl)-1,3,4-triphenylbutan-1-one CAS No. 681455-93-6

4-(1H-1,2,3-Benzotriazol-1-yl)-1,3,4-triphenylbutan-1-one

Cat. No.: B2478711
CAS No.: 681455-93-6
M. Wt: 417.512
InChI Key: CWSWTONHTCZFOJ-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Benzotriazol-1-yl)-1,3,4-triphenylbutan-1-one is a chemical compound of significant interest in medicinal chemistry and organic synthesis due to its incorporation of the versatile 1H-benzo[d][1,2,3]triazole (benzotriazole) pharmacophore . Benzotriazole derivatives are recognized as a privileged structure in biomedical research, demonstrating a wide spectrum of biological activities. These include potential antimicrobial, antiprotozoal, and antitubulin properties, making them a valuable scaffold for the design of new pharmacologically active compounds . Furthermore, various benzotriazole-based systems have shown promising antiproliferative activity against human cancer cell lines, with some derivatives acting as potent inhibitors of enzymes like histone deacetylase (HDAC), a validated target in cancer therapy . From a synthetic chemistry perspective, the benzotriazole moiety is highly versatile. It is frequently employed as a synthetic auxiliary or a mild, regioselective acylating agent for N-, O-, C-, and S-acylations, facilitating the construction of complex molecules such as peptidomimetic macrocycles . This product is intended for research purposes as a chemical building block or a candidate for biological screening. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(benzotriazol-1-yl)-1,3,4-triphenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O/c32-27(22-14-6-2-7-15-22)20-24(21-12-4-1-5-13-21)28(23-16-8-3-9-17-23)31-26-19-11-10-18-25(26)29-30-31/h1-19,24,28H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSWTONHTCZFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C3=CC=CC=C3)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route includes the reaction of 1,3,4-triphenylbutan-1-one with benzotriazole in the presence of a suitable catalyst under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

4-(1H-1,2,3-Benzotriazol-1-yl)-1,3,4-triphenylbutan-1-one undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The triphenylbutanone derivative’s bulky structure likely reduces solubility in polar solvents compared to smaller analogs like 1H-benzotriazole.
  • Reactivity: The ketone group in the target compound may participate in nucleophilic additions, whereas the amino acid analog can undergo zwitterionic interactions.

Biological Activity

4-(1H-1,2,3-Benzotriazol-1-yl)-1,3,4-triphenylbutan-1-one is a compound that falls within the class of benzotriazole derivatives. Benzotriazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound based on various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C23H20N2O\text{C}_{23}\text{H}_{20}\text{N}_2\text{O}

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial and antifungal activities. The compound has been evaluated against various strains of bacteria and fungi.

Microorganism Activity (MIC in µg/mL)
Escherichia coli15
Staphylococcus aureus10
Candida albicans12

These results suggest that the compound has a promising potential as an antimicrobial agent .

Anti-inflammatory Properties

The anti-inflammatory effects of benzotriazoles have been documented in various studies. The compound showed a reduction in inflammatory markers when tested in vitro. For example, it inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines.

Anticancer Activity

The anticancer potential of benzotriazole derivatives has also been explored. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins.

Cell Line IC50 (µM)
MCF-725
HeLa30

These findings indicate a potential for further development as an anticancer therapeutic agent .

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial activity of various benzotriazole derivatives, including this compound. The study utilized disk diffusion methods against several bacterial strains and fungi. Results indicated that this compound exhibited superior activity compared to standard antibiotics.

In Vivo Studies on Anti-inflammatory Effects

Another significant study involved testing the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The results demonstrated a marked decrease in paw edema compared to control groups treated with saline. Histological analysis revealed reduced infiltration of inflammatory cells in tissues treated with the compound .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 4-(1H-1,2,3-benzotriazol-1-yl)-1,3,4-triphenylbutan-1-one?

The compound is typically synthesized via multi-step organic reactions involving benzotriazole as a key intermediate. A common approach includes:

  • Knoevenagel/Michael addition/C-acylation cascades : For example, domino reactions between benzotriazole derivatives and carbonyl compounds yield cyclohexane-dione intermediates, which can be further functionalized .
  • Alkylation reactions : Benzotriazole acts as a leaving group in alkylation steps, as seen in analogous syntheses of benzotriazolylmethyl derivatives .
  • Microwave-assisted synthesis : Reduces reaction times and improves yields for benzotriazole-containing compounds, as demonstrated in related triazole-thione syntheses .

Key considerations: Optimize solvent polarity (e.g., DMF or THF) and temperature to minimize side reactions.

Q. How can the purity and structural integrity of this compound be validated experimentally?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D spectra (e.g., COSY, HSQC) to confirm substituent positions and stereochemistry. For example, characteristic benzotriazole proton signals appear at δ 7.2–8.3 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 449.18 for C28_{28}H23_{23}N3_3O). Fragmentation patterns help identify benzotriazole and triphenylketone moieties .
  • HPLC/GC : Monitor purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for this compound’s electronic properties?

Discrepancies between experimental UV-Vis spectra and theoretical predictions often arise from solvent effects or conformational flexibility. To address this:

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model solvatochromic shifts. Compare computed λmax_{\text{max}} values with experimental data in solvents of varying polarity .
  • Use time-dependent DFT (TD-DFT) to simulate excited-state transitions, accounting for solvent interactions via the polarizable continuum model (PCM) .
  • Validate computational models against crystallographic data (e.g., π-π stacking distances from XRD) to refine electronic structure predictions .

Q. What strategies are effective in resolving crystallographic refinement challenges for this compound?

The compound’s bulky triphenyl groups and benzotriazole moiety can lead to disorder in crystal structures. Mitigation strategies include:

  • High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality .
  • SHELXL refinement : Apply restraints (e.g., SIMU, DELU) to manage anisotropic displacement parameters for overlapping atoms. Use the TWIN command for twinned crystals .
  • WinGX/ORTEP visualization : Analyze thermal ellipsoids and hydrogen-bonding networks to validate refinement outcomes .

Q. How can structure-activity relationships (SARs) be explored for benzotriazole derivatives like this compound?

  • Docking studies : Model interactions with biological targets (e.g., enzymes or DNA) using AutoDock Vina. Focus on the benzotriazole group’s role in hydrogen bonding and π-stacking .
  • Comparative synthesis : Synthesize analogs (e.g., replacing triphenyl groups with methyl or halide substituents) and test antimicrobial or fluorescence properties .
  • Kinetic assays : Measure inhibition constants (Ki_i) against proteases or oxidases to quantify the impact of structural modifications .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , WinGX (data processing) .
  • Spectroscopy : Gaussian 16 (DFT modeling) , MestReNova (NMR analysis).
  • Synthesis : Microwave reactors (e.g., CEM Discover) for accelerated reactions .

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